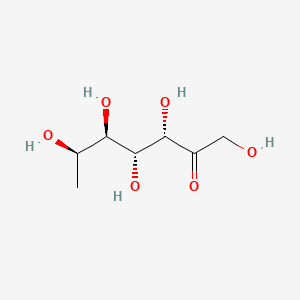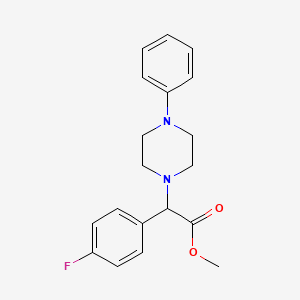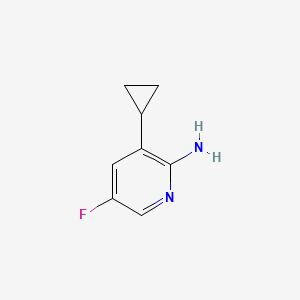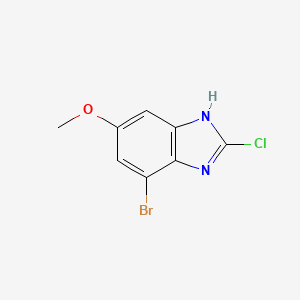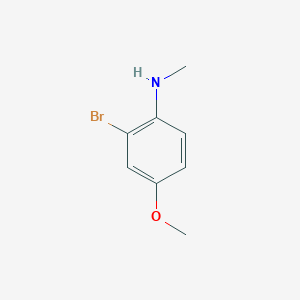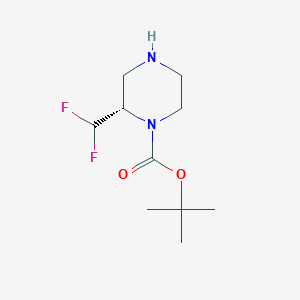
tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can produce various substituted piperazine derivatives .
Applications De Recherche Scientifique
tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for conditions such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate include:
- tert-Butyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate
- tert-Butyl (S)-2-(methyl)piperazine-1-carboxylate
- tert-Butyl (S)-2-(ethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C10H18F2N2O2 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(difluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-6-7(14)8(11)12/h7-8,13H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
FQCASEFLOGAOJM-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


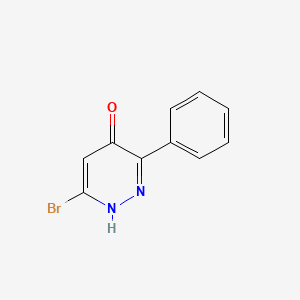

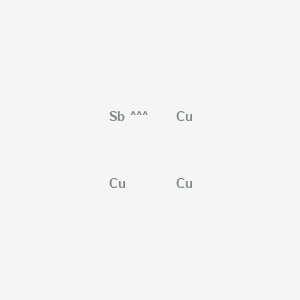
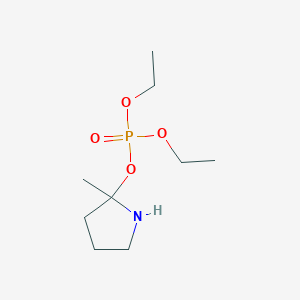
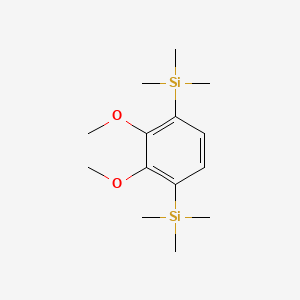
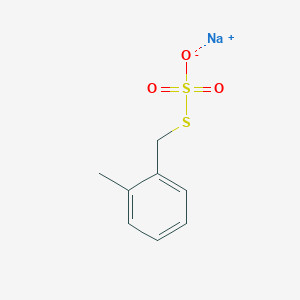
![4-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15202477.png)
